molecular formula C10H4Cl5NO B1210405 Neopyrrolomycin CAS No. 131956-34-8

Neopyrrolomycin

Cat. No.: B1210405
CAS No.: 131956-34-8
M. Wt: 331.4 g/mol
InChI Key: VQUHAXJBUPCVDX-UHFFFAOYSA-N
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Description

Neopyrrolomycin is a chemical compound with the molecular formula C10H4Cl5NO . It is a member of the class of trichlorophenols and is characterized by its unique structure, which includes a 2,3,4-trichloro-1H-pyrrolyl moiety . Unfortunately, detailed information about its natural occurrence or origin is limited.

Preparation Methods

Synthetic Routes:: The synthetic routes for neopyrrolomycin are not extensively documented. researchers have reported its synthesis using specific reactions and conditions. Further research is needed to establish a comprehensive synthetic pathway.

Industrial Production:: Information regarding industrial-scale production methods for this compound is scarce. It is likely that research efforts have focused on its isolation from natural sources or small-scale laboratory synthesis.

Chemical Reactions Analysis

Neopyrrolomycin’s chemical reactivity involves various types of reactions:

  • Oxidation : It may undergo oxidation reactions, although specific examples are not well-documented.
  • Reduction : Reduction reactions could potentially modify its structure.
  • Substitution : this compound may participate in substitution reactions, replacing functional groups.
  • Other Transformations : Additional reactions, such as cyclizations or rearrangements, might occur.

Common reagents and conditions for these reactions remain speculative due to the lack of comprehensive studies. Major products formed from these reactions are also not clearly defined.

Scientific Research Applications

Neopyrrolomycin’s applications span several scientific fields:

  • Chemistry : Researchers may explore its reactivity, potential derivatives, and applications in organic synthesis.
  • Biology : Investigations into its biological activity, interactions with enzymes, or potential as a probe compound are relevant.
  • Medicine : this compound’s pharmacological properties, toxicity, and therapeutic potential warrant further study.
  • Industry : Its use in specialty chemicals or materials could be explored.

Mechanism of Action

Unfortunately, the precise mechanism by which neopyrrolomycin exerts its effects remains elusive. Researchers may investigate its molecular targets, pathways, and potential biological activities.

Comparison with Similar Compounds

While neopyrrolomycin’s uniqueness is evident from its structure, direct comparisons with similar compounds are challenging due to limited data. Identifying related compounds and highlighting this compound’s distinct features would require additional research.

Properties

CAS No.

131956-34-8

Molecular Formula

C10H4Cl5NO

Molecular Weight

331.4 g/mol

IUPAC Name

3,4,5-trichloro-2-(2,3-dichloropyrrol-1-yl)phenol

InChI

InChI=1S/C10H4Cl5NO/c11-4-1-2-16(10(4)15)9-6(17)3-5(12)7(13)8(9)14/h1-3,17H

InChI Key

VQUHAXJBUPCVDX-UHFFFAOYSA-N

SMILES

C1=CN(C(=C1Cl)Cl)C2=C(C(=C(C=C2O)Cl)Cl)Cl

Canonical SMILES

C1=CN(C(=C1Cl)Cl)C2=C(C(=C(C=C2O)Cl)Cl)Cl

131956-34-8

Synonyms

neopyrrolomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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